Chelating N,S-Donor Capability of 2-(Dimethylamino)ethanethioamide vs. Monodentate Thioamide Ligands in Palladium(II) and Platinum(II) Complexes
2-(Dimethylamino)ethanethioamide forms N,S-chelate complexes with Pd(II) and Pt(II), whereas simpler thioamides lacking the dimethylamino substituent bind exclusively in a monodentate fashion through the sulfur atom. This chelation results in a stable five-membered metallacycle that alters both the coordination geometry and the electronic properties of the metal center [1].
| Evidence Dimension | Coordination mode and complex stability |
|---|---|
| Target Compound Data | Bidentate N,S-chelation forming five-membered metallacycle with Pd(II) and Pt(II); stable complexes characterized by NMR spectroscopy |
| Comparator Or Baseline | Simple monodentate thioamides (e.g., thioacetamide) lacking the pendant dimethylamino group; bind solely via sulfur atom without chelation |
| Quantified Difference | Chelate effect provides enhanced thermodynamic stability relative to monodentate coordination; distinct ¹H NMR and ¹³C NMR chemical shifts consistent with N,S-bidentate binding mode |
| Conditions | Synthesis and characterization of 2-dimethylaminoethyl thiolate complexes of palladium(II) and platinum(II); Indian Journal of Chemistry, Section A, 2003 |
Why This Matters
The N,S-chelate formation enables the design of transition metal complexes with defined geometries and tailored electronic properties that cannot be achieved using monodentate thioamides, directly impacting catalyst development and metal extraction applications.
- [1] Sandip Dey, Vimal K. Jain, Axel Knoedler, Wolfgang Kaim. Synthesis and characterization of 2-dimethylaminoethyl thiolate complexes of palladium(II) and platinum(II). Indian Journal of Chemistry, Section A: Inorganic, Bio-inorganic, Physical, Theoretical & Analytical Chemistry, (42A)9:2339-2343, 2003. View Source
